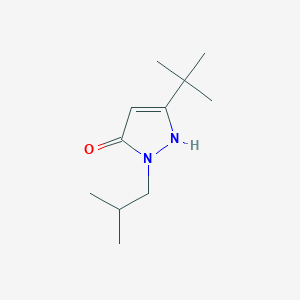
1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Synthetic Pathways and Derivatives : Research has demonstrated innovative synthetic pathways to create derivatives of aminopiperidine and phenylethanone compounds. These derivatives have been evaluated for their potential anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. For instance, Gevorgyan et al. (2017) outlined the synthesis of compounds with varying biological properties through aminomethylation and further modification with Grignard reagents (Гюльнара Артаваздовна Геворгян et al., 2017).
Ligands for NMDA Receptors : Gitto et al. (2014) synthesized a library of arylpiperidin-1-yl-indolylethanone derivatives, showcasing significant binding affinity to GluN2B-containing N-methyl-d-aspartate (NMDA) receptors. These compounds, particularly ligand 35, exhibited promising neuroprotective agents due to their antagonist effects on NMDA-mediated excitatory post-synaptic currents (Gitto et al., 2014).
Novel Chromenopyridodiazepinones : Bouchama et al. (2018) reported a one-pot synthesis of chromenopyridodiazepinone polyheterocycles, which represent a new class of compounds with potential for various applications. The synthesis involves nucleophilic additions and heterocyclizations, indicating the versatility of aminopiperidine derivatives in generating complex molecular structures (Bouchama et al., 2018).
Antioxidant Activity
QSAR Analysis : Drapak et al. (2019) conducted a QSAR-analysis on derivatives of ethane-1-one for their antioxidant activities. This study exemplifies the potential of these compounds in designing new antioxidants based on their molecular structure parameters (І. Drapak et al., 2019).
DNA Interaction and Docking Studies
Schiff Base Ligand Complexes : Kurt et al. (2020) synthesized a Schiff base ligand derived from aminopyridine and evaluated its DNA binding properties, alongside its metal complexes. This research highlights the potential of such derivatives in drug discovery and as probes for studying DNA interactions (Kurt et al., 2020).
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-5-12(8-11)9-14(17)16-7-3-6-13(15)10-16/h2,4-5,8,13H,3,6-7,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWRLIOTKHZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)
![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)




![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)


